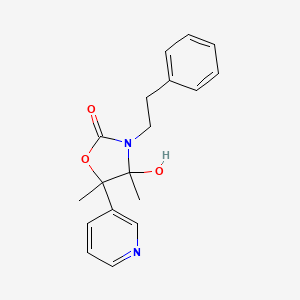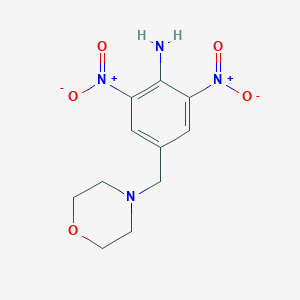
4-Hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-(pyridin-3-yl)-1,3-oxazolidin-2-one
Descripción general
Descripción
4-Hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-(pyridin-3-yl)-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxyl group, a pyridine ring, and an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-(pyridin-3-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolidinone ring, followed by the introduction of the pyridine and phenylethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-(pyridin-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-(pyridin-3-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-(pyridin-3-yl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and oxazolidinone groups allows for hydrogen bonding and other interactions with biological molecules, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-(pyridin-3-yl)-1,3-oxazolidin-2-one
- 4-hydroxy-4,5-dimethyl-3-(2-phenylethyl)-1,3-oxazolidin-2-one
- 4-hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-pyridin-3-yl-1,3-oxazolidin-2-thione
Uniqueness
This compound is unique due to the presence of both the pyridine and oxazolidinone rings, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-hydroxy-4,5-dimethyl-3-(2-phenylethyl)-5-pyridin-3-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-17(15-9-6-11-19-13-15)18(2,22)20(16(21)23-17)12-10-14-7-4-3-5-8-14/h3-9,11,13,22H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFVCYZIRGWJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCC2=CC=CC=C2)(C)O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6'-amino-1-methyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4328304.png)

![4-[(4-Methoxy-3,5-dinitrophenyl)methyl]morpholine](/img/structure/B4328314.png)
![ETHYL 2-[3-(5-BROMOFURAN-2-AMIDO)-1H-PYRAZOL-1-YL]ACETATE](/img/structure/B4328328.png)
![3,6-diamino-5-cyano-N-[2-(1H-indol-3-yl)ethyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4328344.png)
![N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4328350.png)
![N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4328363.png)
![methyl [2-(4-fluorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate](/img/structure/B4328370.png)
![3-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE](/img/structure/B4328374.png)

![1,10B-DIMETHYL-1-(3-PYRIDYL)-1,5,6,10B-TETRAHYDRO[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE](/img/structure/B4328384.png)
![8-thiophen-2-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene](/img/structure/B4328394.png)
![N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B4328399.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide](/img/structure/B4328406.png)
